molecular formula C17H20BNO4 B13681475 Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Cat. No.: B13681475
M. Wt: 313.2 g/mol
InChI Key: CLEQVHCEBGKVRW-UHFFFAOYSA-N
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Description

Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is an organic compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate typically involves the borylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline-3-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction results in alcohols.

Scientific Research Applications

Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules for imaging studies.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is unique due to its isoquinoline core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules, where the isoquinoline moiety can participate in additional interactions and reactions.

Properties

Molecular Formula

C17H20BNO4

Molecular Weight

313.2 g/mol

IUPAC Name

methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

InChI

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-8-6-7-11-9-14(15(20)21-5)19-10-12(11)13/h6-10H,1-5H3

InChI Key

CLEQVHCEBGKVRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)C(=O)OC

Origin of Product

United States

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